molecular formula C7H7N3O B1315266 7-Methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-10-5

7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1315266
CAS RN: 76006-10-5
M. Wt: 149.15 g/mol
InChI Key: OKNTXLHECGMQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is characterized by a pyrazolo[3,4-c]pyridine core with a methoxy group attached at the 7-position .


Physical And Chemical Properties Analysis

7-Methoxy-1H-pyrazolo[3,4-c]pyridine is a solid at room temperature . It has a molecular weight of 149.15 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Biological Evaluation

A significant body of research has been dedicated to the synthesis and biological evaluation of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine derivatives. For instance, a study detailed the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. These compounds, particularly compound 9, demonstrated strong c-Met kinase inhibition and moderate ALK kinase inhibition, along with significant cell inhibition capabilities in vitro, highlighting their potential as therapeutic agents in cancer treatment (Liu et al., 2016). Furthermore, another study synthesized a series of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines, and screened them for in-vitro antitumor activity. Several compounds exhibited broad-spectrum antitumor activity, underscoring the therapeutic potential of these derivatives (Rostom et al., 2009).

Structural and Chemical Analysis

Structural and chemical analyses of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine derivatives have also been extensively studied. For example, the crystal structure analysis of a specific derivative revealed the dihedral angles between the fused rings and demonstrated the significance of C—H⋯π interactions in the crystal packing, providing insight into the molecular arrangement and potential intermolecular interactions of these compounds (Rao et al., 2020). Another study focused on the synthesis, spectral analysis, and quantum studies of a novel derivative, showcasing its properties through detailed chemical calculations and spectral data, thus contributing to the understanding of its electronic structure and stability (Halim & Ibrahim, 2022).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine derivatives have also been a focal point of research. One study synthesized a new class of derivatives via a Michael addition and reductive cyclization strategy, aiming to explore their potential biological applications. These compounds were obtained in good overall yields, signifying a successful synthetic approach towards creating biologically active molecules (Parekh et al., 2014). Additionally, the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions has been reported, with some compounds showing significant antibacterial, antifungal, and antitumor activities, further demonstrating the versatility and potential of these compounds in developing new therapeutic agents (El-Borai et al., 2012).

Safety And Hazards

The safety information available indicates that 7-Methoxy-1H-pyrazolo[3,4-c]pyridine may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection, and if skin irritation occurs, getting medical advice/attention .

Future Directions

The future directions for the study and application of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and related compounds could involve further exploration of their synthesis, functionalization, and applications in fragment-based drug discovery . The utility of pyrazolo[3,4-c]pyridines in fragment-based drug discovery has been demonstrated .

properties

IUPAC Name

7-methoxy-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-7)4-9-10-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNTXLHECGMQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506259
Record name 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1H-pyrazolo[3,4-c]pyridine

CAS RN

76006-10-5
Record name 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76006-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
Reactant of Route 3
7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
Reactant of Route 5
7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
Reactant of Route 6
7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Citations

For This Compound
2
Citations
VN Kourafalos, P Marakos, E Mikros, N Pouli, J Marek… - Tetrahedron, 2006 - Elsevier
A number of 7-substituted pyrazolo[3,4-c]pyridine derivatives have been synthesized in order to investigate the N1–N2 tautomerism within this class of biologically interesting …
Number of citations: 12 www.sciencedirect.com
N Lougiakis, P Marakos, N Poul… - Chemical and …, 2008 - jstage.jst.go.jp
The preparation of novel 5-amino or 7-hydroxy substituted pyrazolo [4, 3-b] pyridine and pyrazolo [3, 4-c] pyridine acyclic C-nucleosides is described. Their synthesis was carried out by …
Number of citations: 18 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.